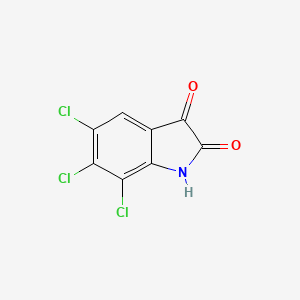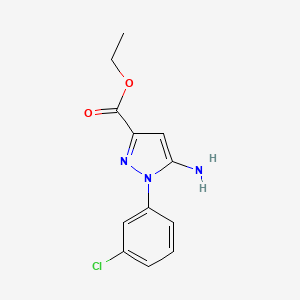
5-(m-Tolyl)pyridin-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(m-Tolyl)pyridin-3-amine: is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 3-position and a tolyl group at the 5-position
Wissenschaftliche Forschungsanwendungen
5-(m-Tolyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cross-coupling reaction between a pyridine derivative and a tolyl derivative. For example, the reaction between 3-bromopyridine and m-toluidine in the presence of a palladium catalyst can yield 5-(m-Tolyl)pyridin-3-amine. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-(m-Tolyl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-(m-Tolyl)pyridin-3-amine.
Analyse Chemischer Reaktionen
Types of Reactions
5-(m-Tolyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of 5-(m-Tolyl)pyridin-3-amine.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wirkmechanismus
The mechanism of action of 5-(m-Tolyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(p-Tolyl)pyridin-3-amine
- 5-(o-Tolyl)pyridin-3-amine
- 5-Phenylpyridin-3-amine
Uniqueness
5-(m-Tolyl)pyridin-3-amine is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. Compared to its isomers, such as 5-(p-Tolyl)pyridin-3-amine and 5-(o-Tolyl)pyridin-3-amine, the meta-substitution pattern can result in different steric and electronic effects, leading to distinct properties and applications.
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-2-4-10(5-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKQEZIDOASNDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735017 |
Source


|
| Record name | 5-(3-Methylphenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226158-54-8 |
Source


|
| Record name | 5-(3-Methylphenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)





![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)






